molecular formula C10H24N2 B1595595 N,N'-Dimethyl-1,8-octanediamine CAS No. 33563-54-1

N,N'-Dimethyl-1,8-octanediamine

Cat. No.: B1595595
CAS No.: 33563-54-1
M. Wt: 172.31 g/mol
InChI Key: JWMBTMQPVIYUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Dimethyl-1,8-octanediamine is an organic compound with the molecular formula C10H24N2. It is a linear aliphatic diamine where the nitrogen atoms are substituted with methyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.

Mechanism of Action

Target of Action

N,N’-Dimethyl-1,8-octanediamine primarily targets the respiratory system . The compound interacts with the respiratory system, potentially causing irritation and other health effects.

Mode of Action

It is known that the compound can cause irritation to the respiratory system, suggesting a potential interaction with respiratory tissues .

Pharmacokinetics

The compound is known to have a density of 0769 g/mL at 25 °C (lit) , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of N,N’-Dimethyl-1,8-octanediamine’s action is irritation to the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and other respiratory discomforts.

Action Environment

The action of N,N’-Dimethyl-1,8-octanediamine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it has a melting point of 31-36 °C (lit.) and a boiling point of 249 °C (lit.) . Additionally, its solubility in water suggests that it may be more active in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-1,8-octanediamine can be synthesized through the methylation of 1,8-diaminooctane. The reaction typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine groups .

Industrial Production Methods: The industrial production of N,N’-Dimethyl-1,8-octanediamine involves the catalytic hydrogenation of suberonitrile in the presence of ammonia over heterogeneous cobalt catalysts. This process is conducted at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethyl-1,8-octanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form primary amines.

    Substitution: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

N,N’-Dimethyl-1,8-octanediamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N,N’-Dimethyl-1,6-hexanediamine
  • N,N’-Dimethyl-1,3-propanediamine
  • N,N,N’,N’-Tetramethyl-1,6-hexanediamine

Comparison: N,N’-Dimethyl-1,8-octanediamine is unique due to its longer carbon chain compared to similar compounds like N,N’-Dimethyl-1,6-hexanediamine and N,N’-Dimethyl-1,3-propanediamine. This longer chain length can influence its physical properties, such as boiling and melting points, and its reactivity in chemical reactions. Additionally, the specific positioning of the methyl groups on the nitrogen atoms can affect its ability to form complexes and participate in various chemical processes .

Properties

IUPAC Name

N,N'-dimethyloctane-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-11-9-7-5-3-4-6-8-10-12-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMBTMQPVIYUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337303
Record name N,N'-Dimethyl-1,8-octanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33563-54-1
Record name N,N'-Dimethyl-1,8-octanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dimethyl-1,8-octanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethyl-1,8-octanediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Dimethyl-1,8-octanediamine
Reactant of Route 3
N,N'-Dimethyl-1,8-octanediamine
Reactant of Route 4
N,N'-Dimethyl-1,8-octanediamine
Reactant of Route 5
N,N'-Dimethyl-1,8-octanediamine
Reactant of Route 6
N,N'-Dimethyl-1,8-octanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.